

Application Notes and Protocols for Evenamide Add-on Therapy Studies

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Compound of Interest

Compound Name: *Evenamide*

Cat. No.: *B1671789*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical and clinical studies investigating **evenamide** as an add-on therapy, particularly for treatment-resistant schizophrenia (TRS) and patients with an inadequate response to current antipsychotics.

Introduction to Evenamide

Evenamide is a novel, orally available small molecule that acts as a voltage-gated sodium channel (VGSC) blocker.^{[1][2][3]} Its primary mechanism of action involves the modulation of glutamate release.^{[2][4][5]} In pathological conditions characterized by neuronal hyperexcitability, such as schizophrenia, **evenamide** normalizes excessive synaptic glutamate release without affecting basal glutamate levels.^{[1][6]} This targeted action on aberrant glutamatergic neurotransmission, without direct interaction with dopaminergic, serotonergic, or other neurotransmitter systems, distinguishes it from conventional antipsychotics and positions it as a promising add-on therapy.^{[1][2]} Preclinical and clinical studies have demonstrated its potential to improve positive, negative, and cognitive symptoms of schizophrenia.^{[7][8]}

Preclinical Evaluation of Evenamide Add-on Therapy

Preclinical studies are crucial for elucidating the mechanism of action and therapeutic potential of **evenamide** in combination with existing antipsychotic drugs.

Animal Models of Schizophrenia

Several animal models can be employed to investigate the efficacy of **evenamide** add-on therapy.

- Pharmacologically-Induced Models:
 - Ketamine-Induced Model: Sub-anesthetic doses of ketamine, an NMDA receptor antagonist, can induce schizophrenia-like symptoms in rodents, including hyperlocomotion and deficits in prepulse inhibition (PPI).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This model is particularly relevant for studying glutamatergic dysfunction.
 - Phencyclidine (PCP)-Induced Model: Chronic administration of PCP can produce social interaction deficits in rodents, modeling the negative symptoms of schizophrenia.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Neurodevelopmental Models:
 - Methylazoxymethanol Acetate (MAM) Model: Prenatal exposure to MAM in rodents leads to behavioral, neurochemical, and anatomical abnormalities that resemble schizophrenia.[\[7\]](#)[\[8\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) This model is valuable for studying the neurodevelopmental aspects of the disorder.

Behavioral Assays

- Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is often impaired in individuals with schizophrenia.[\[23\]](#)[\[24\]](#) The test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[\[25\]](#)[\[26\]](#)
- Social Interaction Test: This assay evaluates social withdrawal, a key negative symptom of schizophrenia. It typically involves measuring the time an animal spends interacting with a novel conspecific.

- Cognitive Function Tests: Various mazes (e.g., Y-maze, Morris water maze) and operant conditioning tasks can be used to assess cognitive domains such as learning, memory, and executive function.

Neurochemical and Electrophysiological Analyses

- Measurement of Glutamate Levels: Techniques such as in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) or magnetic resonance spectroscopy (MRS) can be used to measure extracellular glutamate concentrations in specific brain regions.[\[27\]](#)[\[28\]](#)[\[29\]](#) Enzyme-based microelectrode arrays can also provide real-time measurements of glutamate release.[\[30\]](#)
- Electrophysiology: In vivo or in vitro electrophysiological recordings can be used to assess neuronal activity, synaptic plasticity, and the effects of **evenamide** on neuronal hyperexcitability in brain regions implicated in schizophrenia, such as the hippocampus and prefrontal cortex.

Clinical Trial Design for Evenamide Add-on Therapy

Clinical trials are essential to establish the safety and efficacy of **evenamide** as an add-on treatment in patients with schizophrenia.

Study Population

- Inclusion Criteria:
 - Patients with a confirmed diagnosis of schizophrenia according to DSM-5 criteria.
 - Patients who are considered treatment-resistant, defined as a lack of satisfactory clinical improvement despite treatment with at least two different antipsychotic medications at an adequate dose and for an adequate duration.
 - Patients with an inadequate response to their current second-generation antipsychotic.[\[3\]](#)
 - Stable on their current antipsychotic medication for a specified period before randomization.
- Exclusion Criteria:

- Comorbid substance use disorders or other major psychiatric or neurological illnesses.
- Pregnancy or lactation.
- Clinically significant unstable medical conditions.

Study Design

- Randomized, Double-Blind, Placebo-Controlled: This is the gold standard design to minimize bias.[\[3\]](#)
- Add-on Therapy: Patients continue their standard antipsychotic treatment, and are randomized to receive either **evenamide** or a placebo.[\[31\]](#)
- Dose-Ranging: Initial studies may include multiple dose arms to determine the optimal therapeutic dose.[\[4\]](#)
- Duration: Study duration should be sufficient to observe clinically meaningful effects, typically ranging from 4 to 12 weeks for short-term efficacy studies, with longer-term extension phases to assess durability of response and safety.[\[3\]](#)

Efficacy Endpoints

- Primary Endpoint:
 - Positive and Negative Syndrome Scale (PANSS): The PANSS is a widely used, validated rating scale for assessing the severity of positive, negative, and general psychopathology symptoms of schizophrenia.[\[32\]](#)[\[33\]](#)[\[34\]](#) The total score is often the primary endpoint.[\[35\]](#)
- Secondary Endpoints:
 - Clinical Global Impression-Severity (CGI-S): A 7-point scale that requires the clinician to rate the overall severity of the patient's illness.[\[36\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#)
 - Clinical Global Impression-Improvement (CGI-I): A 7-point scale that assesses the patient's improvement from baseline.

- PANSS Subscales: Analysis of the positive, negative, and general psychopathology subscales.
- Measures of Functional Outcome and Quality of Life.

Safety and Tolerability Assessments

- Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.

Data Presentation

Quantitative data from clinical trials should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Evenamide Add-on (N=...)	Placebo Add-on (N=...)
Age (years), mean (SD)		
Gender, n (%)		
Duration of Illness (years), mean (SD)		
Baseline PANSS Total Score, mean (SD)		
Baseline CGI-S Score, mean (SD)		
Current Antipsychotic, n (%)		

Table 2: Summary of Efficacy Outcomes

Outcome Measure	Evenamide Add-on (N=...)	Placebo Add-on (N=...)	Treatment Difference (95% CI)	p-value
Change from Baseline in PANSS Total Score				
Week 4				
Week 12				
Change from Baseline in CGI-S Score				
Week 4				
Week 12				
PANSS Responder Rate (≥30% reduction), n (%)				
Week 12				

Table 3: Summary of Key Safety and Tolerability Findings

Adverse Event (≥5% in either group)	Evenamide Add-on (N=...)	Placebo Add-on (N=...)
Headache, n (%)		
Nausea, n (%)		
Somnolence, n (%)		
Discontinuation due to Adverse Events, n (%)		

Experimental Protocols

Protocol for PANSS Administration

The Positive and Negative Syndrome Scale (PANSS) is a 30-item scale used to assess the severity of schizophrenia symptoms.[\[32\]](#)

- Training: Raters must be trained and certified to ensure reliability.[\[34\]](#)
- Interview: A semi-structured interview of approximately 45-50 minutes is conducted with the patient.[\[32\]](#) Information from family members or caregivers can also be used.
- Rating: Each of the 30 items is rated on a 7-point scale from 1 (absent) to 7 (extreme).[\[40\]](#)
- Scoring: Scores are calculated for the positive, negative, and general psychopathology subscales, as well as a total score.[\[33\]](#) The rating period is typically the past week.[\[41\]](#)

Protocol for CGI-S Administration

The Clinical Global Impression-Severity (CGI-S) is a single-item, 7-point scale for rating the overall severity of illness.[\[37\]](#)

- Basis for Rating: The clinician bases the rating on their total clinical experience with patients of the same diagnosis.[\[36\]](#)
- Rating: The clinician answers the question: "Considering your total clinical experience with this particular population, how mentally ill is the patient at this time?".
- Scale:
 - Normal, not at all ill
 - Borderline mentally ill
 - Mildly ill
 - Moderately ill
 - Markedly ill

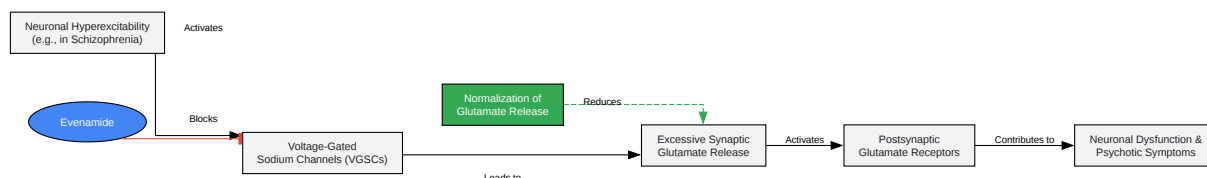
- Severely ill
- Among the most extremely ill patients

Protocol for Prepulse Inhibition (PPI) in Rodents

- Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
- Acclimation: The animal is placed in the chamber for a 5-10 minute acclimation period with background white noise.[\[25\]](#)
- Stimuli:
 - Pulse: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
 - Prepulse: A weaker acoustic stimulus (e.g., 70-85 dB) presented shortly before the pulse.
- Procedure: A series of trials are presented, including pulse-alone trials and prepulse-pulse trials with varying intervals between the prepulse and pulse.
- Measurement: The startle response is measured in each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

Visualizations

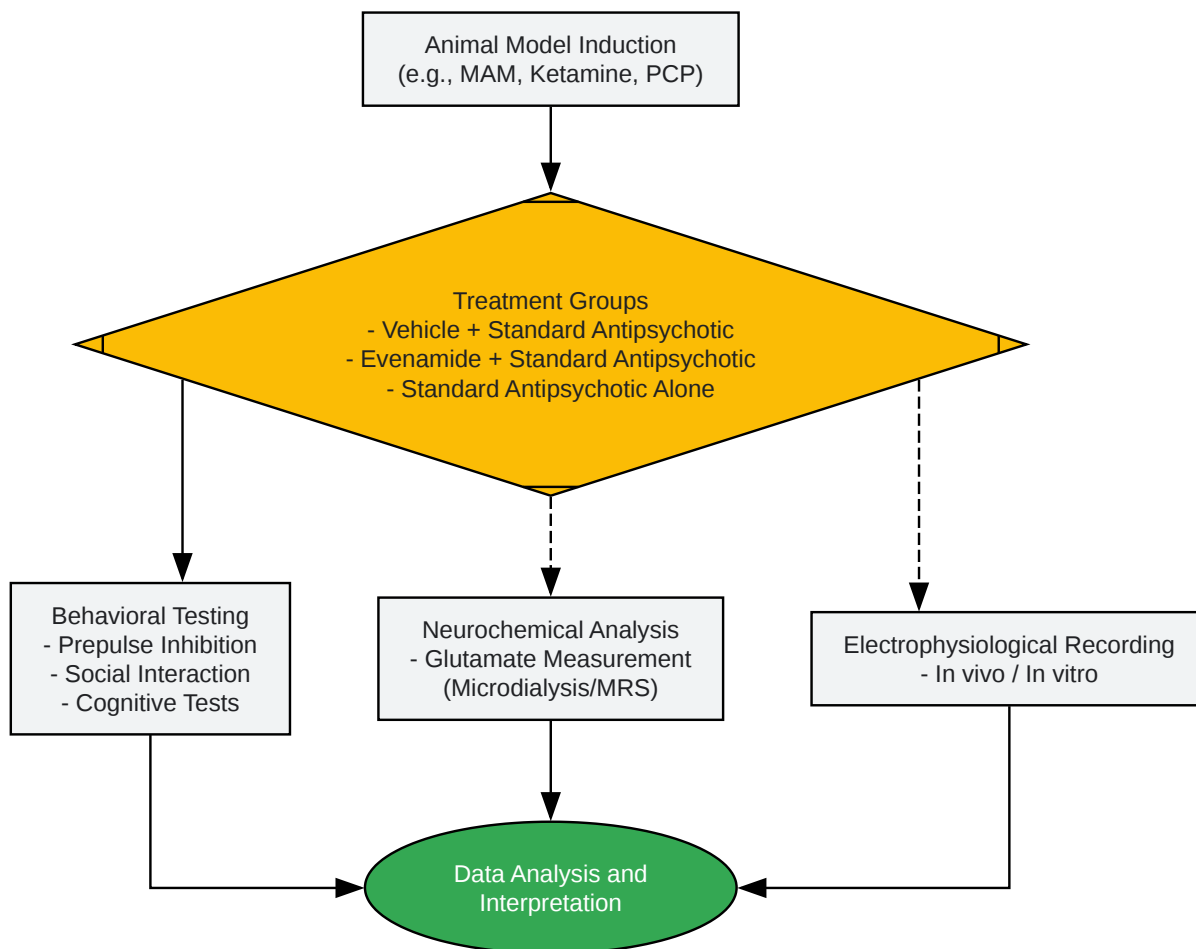
Signaling Pathway

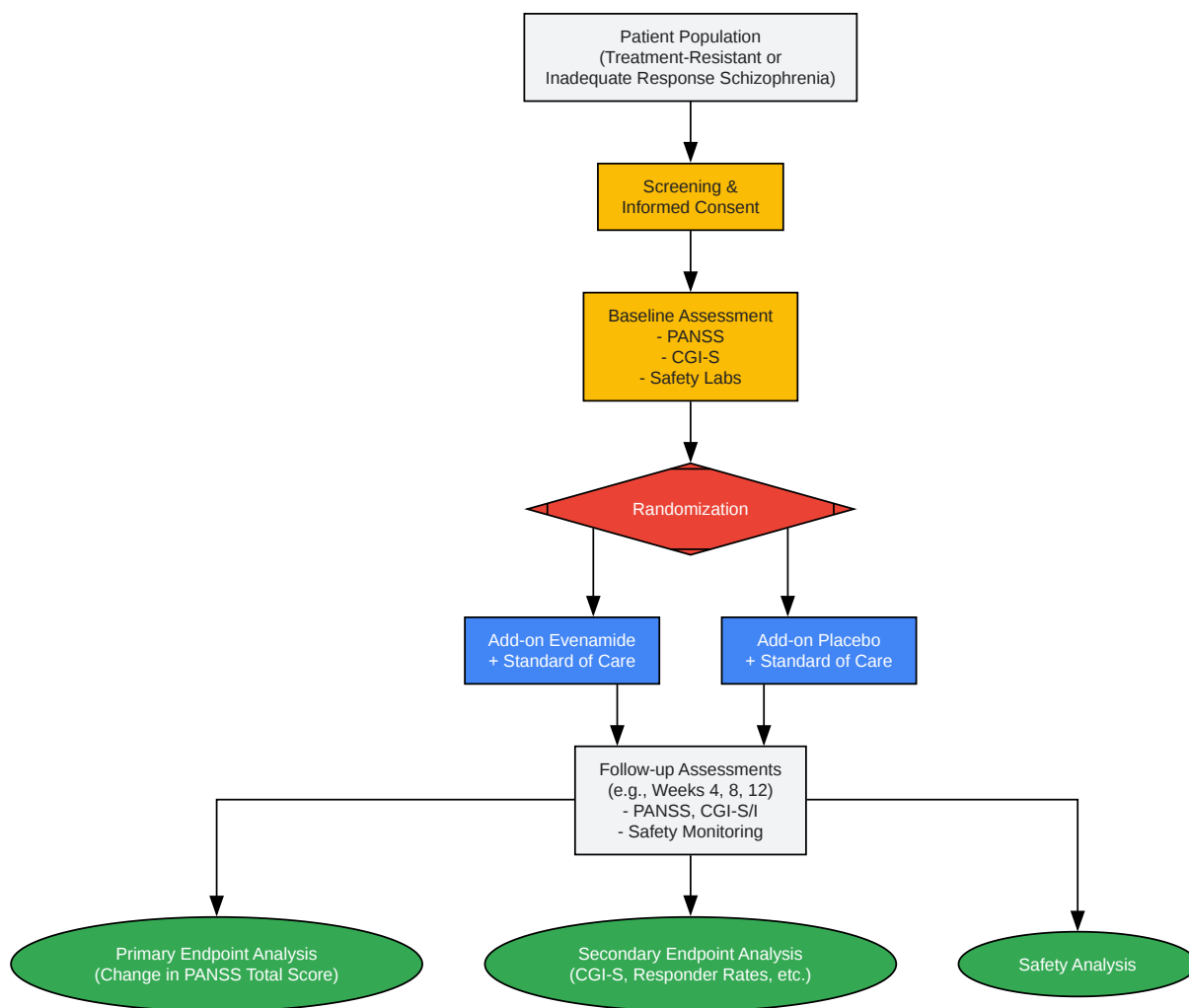


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Caption: Mechanism of action of **evenamide** in modulating glutamate release.

Experimental Workflow for Preclinical Studies





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